molecular formula C7H4BrF2LiO3S B13615614 Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

Cat. No.: B13615614
M. Wt: 293.0 g/mol
InChI Key: CQKSQWOPXSTBNB-UHFFFAOYSA-M
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Description

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is a chemical compound with the molecular formula C7H4BrF2LiO3S. This compound is characterized by the presence of lithium, bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate typically involves the reaction of 3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+)3-bromo-5-(propan-2-yl)benzene-1-sulfinate: Similar structure but with a propan-2-yl group instead of a difluoromethoxy group.

    Lithium(1+)3-bromo-5-(trifluoromethoxy)benzene-1-sulfinate: Contains a trifluoromethoxy group, which imparts different chemical properties.

Uniqueness

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is unique due to the presence of the difluoromethoxy group, which influences its reactivity and stability. This makes it particularly useful in applications where specific chemical properties are required .

Properties

Molecular Formula

C7H4BrF2LiO3S

Molecular Weight

293.0 g/mol

IUPAC Name

lithium;3-bromo-5-(difluoromethoxy)benzenesulfinate

InChI

InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1

InChI Key

CQKSQWOPXSTBNB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F

Origin of Product

United States

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